molecular formula C11H17N3O B11814744 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine

4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine

Cat. No.: B11814744
M. Wt: 207.27 g/mol
InChI Key: KSFVEGQJCOAVBB-UHFFFAOYSA-N
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Description

4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine typically involves the reaction of 4-chloropyridin-3-amine with 1-methylpiperidin-4-ol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine
  • 4-((1-Methylpiperidin-4-yl)oxy)aniline
  • 3-((1-Methylpiperidin-4-yl)oxy)pyridin-2-amine

Uniqueness

4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a pyridine ring linked by an ether bond makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-(1-methylpiperidin-4-yl)oxypyridin-3-amine

InChI

InChI=1S/C11H17N3O/c1-14-6-3-9(4-7-14)15-11-2-5-13-8-10(11)12/h2,5,8-9H,3-4,6-7,12H2,1H3

InChI Key

KSFVEGQJCOAVBB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=C(C=NC=C2)N

Origin of Product

United States

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